2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core, an azetidine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Azetidine Ring Formation: The azetidine ring can be introduced through the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate.
Oxolane Ring Introduction: The oxolane ring can be incorporated via the reaction of methyl 2-(oxetan-3-ylidene)acetate with various (N-Boc-cycloaminyl)amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the azetidine ring.
Substitution: Substituted benzimidazole or azetidine derivatives.
Scientific Research Applications
2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Research: The compound is used to investigate the biological activity of benzimidazole derivatives.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial and cancer cell pathways.
Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the azetidine and oxolane rings.
3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one: Contains an azetidine ring but differs in substitution patterns.
Uniqueness
2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs.
Biological Activity
2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core, an azetidine ring, and an oxolane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
The molecular formula for this compound is C13H16N2O, with a molecular weight of 216.28 g/mol. Its structure is significant for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H16N2O |
Molecular Weight | 216.28 g/mol |
CAS Number | 1493282-13-5 |
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. In particular, derivatives of benzimidazole have been shown to possess significant activity against various bacterial strains. For instance, compounds with similar structural motifs demonstrated moderate antibacterial activity against Escherichia coli and Staphylococcus aureus using the agar disk diffusion method .
Anticancer Properties
The compound is also being investigated for its anticancer potential. Research suggests that benzimidazole derivatives can inhibit cancer cell proliferation by disrupting DNA synthesis and inducing apoptosis in cancer cells. The mechanism of action often involves the inhibition of specific enzymes and receptors that are crucial for cancer cell survival.
The biological activity of this compound is thought to involve:
Molecular Targets:
- Enzymes involved in DNA replication.
- Receptors associated with cell signaling pathways related to cancer and microbial infections.
Pathways:
- Inhibition of DNA synthesis.
- Disruption of cell membrane integrity.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Activity Study : A study on benzimidazole derivatives revealed that certain compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications on the benzimidazole core could enhance potency .
- Anticancer Study : Research involving a related compound showed that it could effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Properties
IUPAC Name |
2-methyl-1-[1-(oxolan-3-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-16-14-4-2-3-5-15(14)18(11)13-8-17(9-13)12-6-7-19-10-12/h2-5,12-13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNNCVOOGXUBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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